molecular formula C12H14F5NO4S B3097327 Tert-butyl 2-[2-nitro-4-(pentafluoro-lambda6-sulfanyl)phenyl]acetate CAS No. 1309569-33-2

Tert-butyl 2-[2-nitro-4-(pentafluoro-lambda6-sulfanyl)phenyl]acetate

Cat. No.: B3097327
CAS No.: 1309569-33-2
M. Wt: 363.30 g/mol
InChI Key: PONDFPZDBLCGBQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl acetate involves an eco-friendly additive reaction over mesoporous silica catalysts with balanced Brönsted and Lewis acid sites . The incorporation of the –SF5 group onto model amino acids has been achieved using commercially available synthons substituted with this group .


Molecular Structure Analysis

The molecular structure of Tert-butyl 2-[2-nitro-4-(pentafluoro-lambda6-sulfanyl)phenyl]acetate is represented by the formula C12H14F5NO4S.


Chemical Reactions Analysis

The influence of the –SF5 group on a variety of common synthetic transformations utilized in fields of bioconjugation and drug development, namely, amide coupling, reductive amination, diazo-coupling, and CuAAC “click” reactions, has been investigated .


Physical and Chemical Properties Analysis

The –SF5 group demonstrates high chemical stability, resistant to hydrolysis under both strong acidic and basic conditions. It occupies a volume (49.2 cm3 mol−1), 1.5-fold that of the –CF3 group and only slightly smaller than that of the tert-butyl group . It is highly polar due to the presence of multiple fluorine atoms .

Scientific Research Applications

  • Chemiluminescence in Organic Chemistry : Watanabe et al. (2010) studied the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, involving derivatives similar to Tert-butyl 2-[2-nitro-4-(pentafluoro-lambda6-sulfanyl)phenyl]acetate. These compounds were noted for their stability at room temperature and potential in base-induced chemiluminescence applications (Watanabe et al., 2010).

  • Nitration Processes and Derivatives : Fischer and Woderer (1976) explored the nitration of p-tert-butyltoluene in acetic anhydride, which relates to the production of similar tert-butyl phenyl derivatives. Their work provided insights into reaction pathways and the formation of various nitroacetoxy adducts (Fischer & Woderer, 1976).

  • Synthesis of Nitrophenylacetonitrile : Jin Dong-yuan (2009) conducted a study on the synthesis of 3-Chloro-2-nitrophenylacetonitrile using tert-butyl cyanoacetate, highlighting the methods and conditions for optimizing yield, which is relevant to the synthesis processes of similar compounds (Jin Dong-yuan, 2009).

  • Coordination Chemistry and Palladium Complexes : Siedle et al. (2007) investigated the coordination chemistry of dinucleating P2N2S ligands, including tert-butyl sulfanyl derivatives. Their research focused on the preparation and characterization of cationic palladium complexes, which are significant in materials science and catalysis (Siedle et al., 2007).

  • Voltammetric Analysis in Analytical Chemistry : Chýlková et al. (2016) developed a method for the voltammetric determination of nitro derivatives of synthetic antioxidants, which could be extended to the analysis of similar tert-butyl phenyl compounds (Chýlková et al., 2016).

  • Synthesis and Properties of Metal Phthalocyanines : Rodionov et al. (2016) worked on the synthesis of metal phthalocyanines using tert-butyl nitro derivatives, illustrating the applications in dyeing polymer materials and catalysis (Rodionov et al., 2016).

  • Nenitzescu Synthesis in Organic Synthesis : Boros, Kaldor, and Turnbull (2011) described a Nenitzescu synthesis starting from nitrophenol and tert-butyl acetoacetate, relevant to the synthesis of complex organic compounds including those similar to this compound (Boros, Kaldor, & Turnbull, 2011).

Future Directions

The unique physicochemical parameters of the –SF5 group have resulted in its application within several fields, particularly medicinal chemistry as a –CF3 alternative, affording numerous –SF5 drug analogues with improved biological activities . Furthermore, the –SF5 group, when incorporated on para- and meta-substituted nitroarenes, is capable of undergoing [18F]\[19F] radioisotopic exchange, suggesting its potential as a stable [18F]F radiosynthon for application in Positron Emission Tomography .

Properties

IUPAC Name

tert-butyl 2-[2-nitro-4-(pentafluoro-λ6-sulfanyl)phenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F5NO4S/c1-12(2,3)22-11(19)6-8-4-5-9(7-10(8)18(20)21)23(13,14,15,16)17/h4-5,7H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PONDFPZDBLCGBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1=C(C=C(C=C1)S(F)(F)(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F5NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001134268
Record name (OC-6-21)-[4-[2-(1,1-Dimethylethoxy)-2-oxoethyl]-3-nitrophenyl]pentafluorosulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001134268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309569-33-2
Record name (OC-6-21)-[4-[2-(1,1-Dimethylethoxy)-2-oxoethyl]-3-nitrophenyl]pentafluorosulfur
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1309569-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (OC-6-21)-[4-[2-(1,1-Dimethylethoxy)-2-oxoethyl]-3-nitrophenyl]pentafluorosulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001134268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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